2-[4-(Benzyloxy)phenyl]oxirane
Description
2-[4-(Benzyloxy)phenyl]oxirane (CAS 28150-30-3) is an epoxide derivative featuring a benzyloxy-substituted phenyl ring attached to an oxirane (epoxide) group. Its synthesis typically involves nucleophilic substitution reactions, as demonstrated in a 2022 study where (R)-2-(chloromethyl)oxirane was reacted with 4-(benzyloxy)-3-phenethoxyphenol in the presence of KOH, yielding the product with 90% efficiency . The compound’s stereochemistry and crystalline structure have been analyzed via X-ray diffraction, revealing bond angles such as C19—C20—C21 (120.9°) and O4—C22—C23 (105.8°) .
Properties
IUPAC Name |
2-(4-phenylmethoxyphenyl)oxirane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-2-4-12(5-3-1)10-16-14-8-6-13(7-9-14)15-11-17-15/h1-9,15H,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTFPWENWGCSNHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C2=CC=C(C=C2)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-[4-(Benzyloxy)phenyl]oxirane can be synthesized through several methods. One common approach involves the epoxidation of 4-(benzyloxy)styrene using a peracid such as m-chloroperoxybenzoic acid (mCPBA) under mild conditions . Another method includes the reaction of sulfur ylides with 4-(benzyloxy)benzaldehyde .
Industrial Production Methods
These reactions typically employ catalysts and oxidizing agents to convert alkenes into oxiranes under controlled conditions .
Chemical Reactions Analysis
Types of Reactions
2-[4-(Benzyloxy)phenyl]oxirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diols or other oxidized products.
Reduction: Reduction reactions can convert the oxirane ring into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can open the oxirane ring, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can react with the oxirane ring under basic or acidic conditions.
Major Products Formed
Oxidation: Diols and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Various substituted alcohols and ethers.
Scientific Research Applications
2-[4-(Benzyloxy)phenyl]oxirane is utilized in several scientific research applications:
Mechanism of Action
The mechanism of action for 2-[4-(Benzyloxy)phenyl]oxirane involves the high reactivity of the oxirane ring. The ring strain makes it susceptible to nucleophilic attack, leading to ring-opening reactions. These reactions can result in the formation of various products depending on the nucleophile and reaction conditions . The molecular targets and pathways involved include interactions with nucleophiles such as amines, thiols, and halides .
Comparison with Similar Compounds
Physicochemical Properties
Comparison with Structurally Similar Oxirane Derivatives
The reactivity and applications of 2-[4-(benzyloxy)phenyl]oxirane are influenced by its benzyloxy-phenyl substituent. Below, it is compared to six analogous epoxides (Table 1).
Structural and Functional Differences
Table 1 : Comparative analysis of this compound and related epoxides.
Biological Activity
2-[4-(Benzyloxy)phenyl]oxirane is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies, including its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula: C15H14O2
- Molecular Weight: 226.27 g/mol
Research indicates that this compound exhibits several biological activities primarily through its interactions with various biological targets. Its epoxide functional group is known to participate in nucleophilic reactions, which can lead to the modulation of enzyme activities and receptor interactions.
1. MAO-B Inhibition
A notable study has highlighted the compound's role as a selective inhibitor of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases such as Parkinson's disease. The compound demonstrated a competitive and reversible inhibition mode with an IC50 value of 0.062 µM, indicating potent activity compared to standard inhibitors like rasagiline (IC50 = 0.0953 µM) and safinamide (IC50 = 0.0572 µM) .
2. Antioxidant Properties
The compound has shown significant antioxidant activity, with an ORAC value of 2.27 Trolox equivalents, suggesting its potential to mitigate oxidative stress in biological systems .
3. Neuroprotective Effects
In addition to MAO-B inhibition, this compound also exhibits neuroprotective effects, potentially through its antioxidant properties and ability to chelate metal ions, which are known to contribute to neurodegeneration .
Data Table: Biological Activities of this compound
| Activity Type | Measurement/Value | Reference |
|---|---|---|
| MAO-B Inhibition | IC50 = 0.062 µM | |
| Antioxidant Activity | ORAC = 2.27 Trolox equiv. | |
| Neuroprotective Effects | Significant anti-neuroinflammatory activity |
Case Study 1: Parkinson's Disease Treatment
In a recent study focusing on Parkinson's disease, derivatives of this compound were synthesized and evaluated for their MAO-B inhibitory properties. The lead compound exhibited not only potent MAO-B inhibition but also significant neuroprotective effects in vitro, suggesting its potential as a therapeutic agent for neurodegenerative disorders .
Case Study 2: Comparative Analysis with Other Compounds
A comparative analysis was conducted on various derivatives of the compound, revealing that modifications in the benzene ring significantly influenced both the inhibitory potency against MAO-B and the antioxidant capabilities. This highlights the importance of structural optimization in drug design for enhancing biological activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
